![molecular formula C14H18O4 B7593487 (7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate, also known as DMHF, is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DMHF is a bicyclic compound that contains a furan ring and a lactone ring, making it a unique and complex molecule.
作用機序
The exact mechanism of action of (7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification responses. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be mediated through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that play a role in the inflammatory response. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vivo studies have demonstrated that this compound can reduce inflammation in animal models of arthritis and colitis, as well as protect against oxidative stress-induced damage in the brain and liver.
実験室実験の利点と制限
(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. This compound has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound is a relatively new compound, and more research is needed to fully understand its biological activities and mechanisms of action. Additionally, this compound may exhibit different activities and effects depending on the cell type or animal model used, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on (7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate. One direction is to further investigate its potential as an anti-inflammatory and antioxidant agent, particularly in the context of chronic diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its effects on different cell types and animal models.
合成法
The synthesis of (7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate has been described in the literature by several research groups. One of the most common methods involves the reaction of 2-methylfuran-3-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid catalyst such as titanium tetrachloride. This reaction leads to the formation of the intermediate 2,3-dichloro-5,6-dicyano-1,4-benzoquinone ester, which then undergoes a Diels-Alder reaction with cycloheptadiene to form this compound.
科学的研究の応用
(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These activities make this compound a promising candidate for the development of new drugs for the treatment of various diseases. Several studies have investigated the potential of this compound as an anti-inflammatory agent, showing that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, this compound has demonstrated anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-8-9(4-6-16-8)13(15)18-12-10-5-7-17-11(10)14(12,2)3/h4,6,10-12H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMCFVUNDWCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)OC2C3CCOC3C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

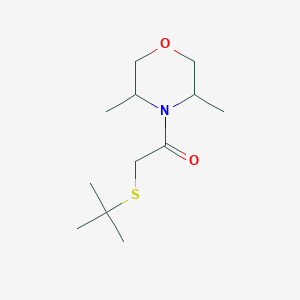


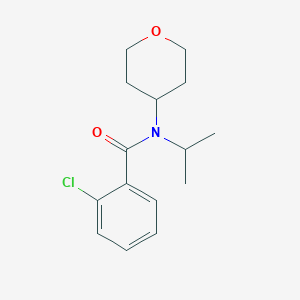
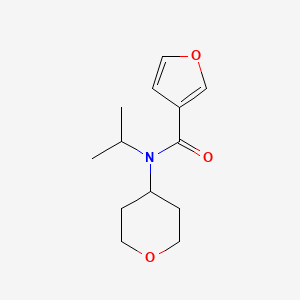
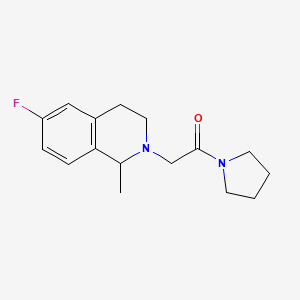
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)
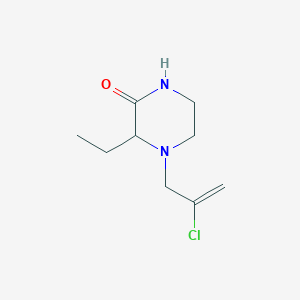

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
